L-2-Aminoadipic acid

Catalog No.
S662977
CAS No.
1118-90-7
M.F
C6H11NO4
M. Wt
161.16 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-2-Aminoadipic acid

CAS Number

1118-90-7

Product Name

L-2-Aminoadipic acid

IUPAC Name

(2S)-2-aminohexanedioic acid

Molecular Formula

C6H11NO4

Molecular Weight

161.16 g/mol

InChI

InChI=1S/C6H11NO4/c7-4(6(10)11)2-1-3-5(8)9/h4H,1-3,7H2,(H,8,9)(H,10,11)/t4-/m0/s1

InChI Key

OYIFNHCXNCRBQI-BYPYZUCNSA-N

SMILES

C(CC(C(=O)O)N)CC(=O)O

Synonyms

L-2-Aminoadipicacid;(S)-2-aminohexanedioicacid;1118-90-7;(2S)-2-aminohexanedioicacid;L-Homoglutamicacid;L-alpha-Aminoadipicacid;l-a-aminoadipicacid;L-2-Aminoadipate;L-alpha-Aminoadipate;UNII-88ZH74L7SR;Aminoadipate;CHEMBL88804;CHEBI:37023;L-2-Aminohexanedioate;Adipicacid,2-amino-;(S)-2-Aminoadipicacid;alpha-Aminoadipicacid,DL-;EINECS210-960-4;homoglutamicacid;h-aad-oh;UN1;h-2-aad-oh;h-l-2-aad-oh;AmbotzHAA1089;l-a-aminohexanoicacid

Canonical SMILES

C(CC(C(=O)O)N)CC(=O)O

Isomeric SMILES

C(C[C@@H](C(=O)O)N)CC(=O)O

L-Aad is an intermediate metabolite in the biosynthesis of the essential amino acid, L-lysine []. It is also a structural analog of glutamine, another essential amino acid []. L-Aad exists in two enantiomeric forms: L-2-aminoadipic acid and D-2-aminoadipic acid. However, only the L-enantiomer is found participating in lysine biosynthesis and degradation pathways [].


Molecular Structure Analysis

L-Aad has a linear carbon chain with a carboxylic acid group at one end (C-1) and an amino group attached to the second carbon atom (C-2) []. This configuration classifies it as an α-amino acid. The presence of both an amino and a carboxylic acid group makes it a zwitterion at physiological pH, existing primarily as the α-aminoadipate anion [].


Chemical Reactions Analysis

Synthesis

L-Aad is not typically synthesized in a laboratory setting due to its availability from commercial sources. However, research has explored enzymatic pathways for L-Aad production from various precursors [].

Biosynthesis

L-Aad is a key intermediate in the α-aminoadipate pathway for L-lysine biosynthesis. This pathway involves several enzymatic steps, starting with α-ketoglutarate and ending with L-lysine.

Degradation

L-Aad can be degraded back to α-ketoglutarate through a separate enzymatic pathway [].

Other Reactions

L-Aad can be used as a starting material for the synthesis of various other compounds, including pharmaceuticals and agrochemicals [].

Balanced Chemical Equations (for biosynthetic and degradation pathways) are quite complex and involve multiple steps with various enzyme co-factors. However, a simplified version of the overall reactions is provided below:

  • Biosynthesis: α-Ketoglutarate + ATP + NADPH → L-Lysine + CO2 + ADP + Pi + NADP+
  • Degradation: L-Lysine → α-Ketoglutarate + Other products []

Physical And Chemical Properties Analysis

  • Melting Point: Not readily available.
  • Boiling Point: Decomposes before boiling [].
  • Solubility: Slightly soluble in water, more soluble in acidic solutions [].
  • Stability: Stable under cool and dry conditions [].
  • pKa values: The pKa values for the carboxylic acid and ammonium groups are not readily available but are likely similar to other amino acids.

L-Aad's primary function is as an intermediate in the lysine biosynthesis pathway. It acts as a substrate for the enzyme L-aminoadipate-semialdehyde dehydrogenase, which converts it to L-aminoadipate-semialdehyde, another crucial intermediate in lysine production.

Additionally

L-Aad can act as a specific gliotoxin for astrocytes, a type of glial cell in the nervous system []. This property makes it a valuable research tool for studying astrocyte function and dysfunction. However, the exact mechanism of its cytotoxicity towards astrocytes remains under investigation.

Biochemical Marker

L-2-AAd is a metabolite found in various organisms, including humans, Escherichia coli, and other bacteria. Its presence can serve as a biomarker for specific cellular processes or conditions.

  • In E. coli

    L-2-AAd biosynthesis is linked to lysine degradation, and its levels can indicate the activity of specific metabolic pathways within the bacteria. [Source: National Institutes of Health, PubChem - L-2-Aminoadipic acid, ]

  • In humans

    Elevated L-2-AAd levels in the urine have been associated with specific Inborn Errors of Metabolism (IEMs), such as glutaric acidemia type 1, highlighting its potential as a diagnostic marker. [Source: National Institutes of Health, PubChem - L-2-Aminoadipic acid, ]

Gliotoxin

L-2-AAd exhibits gliotoxic properties, meaning it can be toxic to glial cells, a type of supportive cell in the nervous system. This characteristic makes it a potential research tool for:

  • Understanding neurodegenerative diseases

    Studying the mechanisms of L-2-AAd-induced glial cell death can provide insights into the neurodegenerative processes involved in diseases like Alzheimer's and Parkinson's. [Source: Sigma-Aldrich, L-2-Aminoadipic acid, ]

  • Developing neuroprotective strategies

    Research on L-2-AAd's neurotoxic effects may help identify potential pathways for developing therapies to protect glial cells and combat neurodegeneration. [Source: Sigma-Aldrich, L-2-Aminoadipic acid, ]

Organic Synthesis and Other Applications

L-2-AAd finds use beyond biological research. It serves as a:

  • Raw material and intermediate

    L-2-AAd is employed in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. [Source: Thermo Scientific Chemicals, L-2-Aminoadipic acid, ]

  • Internal standard

    In certain analytical techniques, L-2-AAd can be used as a reference compound to ensure the accuracy and consistency of measurements, particularly in amino acid analysis of food samples. [Source: Sigma-Aldrich, L-2-Aminoadipic acid, ]

XLogP3

-3.1

UNII

88ZH74L7SR

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

626-71-1
1118-90-7

Wikipedia

L-2-aminoadipic acid

Dates

Modify: 2023-08-15
Horie et al. Discovery of proteinaceous N-modification in lysine biosynthesis of Thermus thermophilus Nature Chemical Biology, doi: 10.1038/nchembio.198, published online 20 July 2009 http://www.nature.com/naturechemicalbiology

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